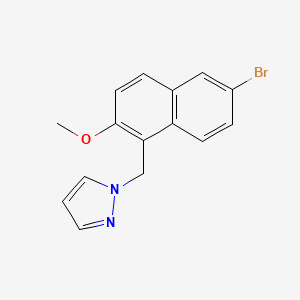
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom, a methoxy group attached to a naphthalene ring, and a pyrazole moiety
Vorbereitungsmethoden
The synthesis of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole typically involves several steps:
Starting Materials: The synthesis begins with 6-bromo-2-methoxynaphthalene and pyrazole.
Reaction Conditions: The bromine atom on the naphthalene ring is activated for nucleophilic substitution. This is often achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The activated naphthalene derivative is then coupled with pyrazole under reflux conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole can be compared with similar compounds such as:
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
- 8-(6-Bromo-2-methoxynaphthalen-1-ylmethylsulfanyl)-quinoline
- 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of a bromine atom, methoxy group, and pyrazole moiety, which may confer distinct properties and applications.
Eigenschaften
Molekularformel |
C15H13BrN2O |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
1-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C15H13BrN2O/c1-19-15-6-3-11-9-12(16)4-5-13(11)14(15)10-18-8-2-7-17-18/h2-9H,10H2,1H3 |
InChI-Schlüssel |
VFDDSMAMXBQKNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CN3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

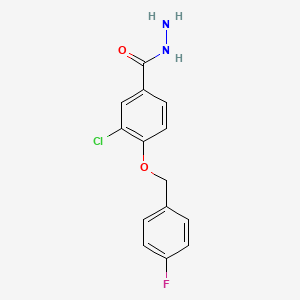
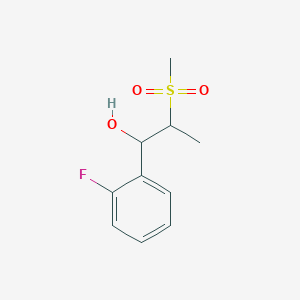
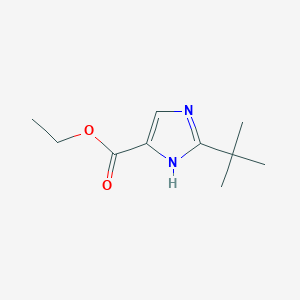
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
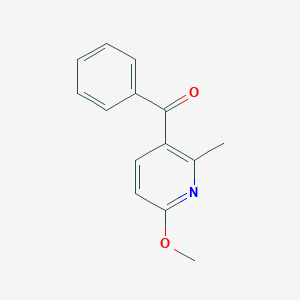

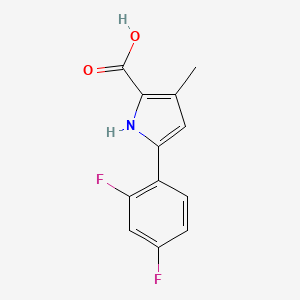
![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)
![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)

